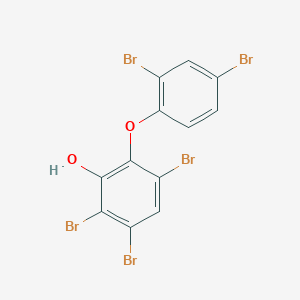

2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol

描述

属性

IUPAC Name |

2,3,5-tribromo-6-(2,4-dibromophenoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O2/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWSPMONGKASSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616008 | |

| Record name | 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297742-10-0 | |

| Record name | 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst . The process may involve multiple steps to achieve the desired bromination pattern on the phenol ring .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .

化学反应分析

Types of Reactions

2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can remove bromine atoms, leading to less brominated phenol derivatives.

Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield quinones, while reduction can produce less brominated phenols .

科学研究应用

Scientific Research Applications

2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol is used in various scientific research applications:

- Chemistry It serves as a reagent in organic synthesis and as a model compound for studying brominated phenols.

- Biology It exhibits antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

- Medicine It shows potential as an anticancer agent, inducing apoptosis in cancer cell lines.

Biological Activities

This compound's biological activity stems from its interaction with cellular components:

- Antibacterial Activity It disrupts bacterial cell membranes and inhibits essential enzymes crucial for bacterial survival.

- Anticancer Activity It induces apoptosis in various cancer cell lines by activating caspases and inhibiting mitochondrial functions.

Antibacterial Properties

This compound has demonstrated antibacterial activity against pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA) It exhibits effective inhibition with minimum inhibitory concentration (MIC) values ranging from 0.5 to 6.3 µM.

Minimum Inhibitory Concentration (MIC) Values for this compound against Various Pathogens

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 1.0 |

| Klebsiella pneumoniae | 6.3 |

Anticancer Properties

The compound has shown potential as an anticancer agent through various studies:

- Induces apoptosis in cancer cell lines such as Jurkat J16 and HL-60.

- Exhibits cytotoxic effects on primary malignant cells from patients with acute myeloid leukemia (AML).

Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Jurkat J16 | 12.0 | Significant apoptosis induction |

| HL-60 | 15.0 | Cytotoxicity observed |

| Primary AML Cells | Varies | Effective against patient-derived cells |

Case Studies and Research Findings

- Study on Antimicrobial Activity A study evaluated the antibacterial properties of various tribrominated compounds, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells In a detailed investigation using the MTT assay, the compound was tested against several cancer cell lines. The findings revealed significant cytotoxic effects at low concentrations, indicating its potential as a therapeutic agent in oncology .

- Mechanistic Insights Research has shown that the compound affects mitochondrial function by inhibiting complex II and III of the electron transport chain in cancer cells, leading to reduced ATP production and increased reactive oxygen species (ROS), which ultimately triggers apoptosis.

作用机制

The mechanism of action of 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol involves its interaction with cellular components. In antibacterial applications, it disrupts bacterial cell membranes and inhibits essential enzymes . In anticancer applications, it induces apoptosis through the activation of specific cellular pathways and targets .

相似化合物的比较

Key Observations:

Bromination and Bioactivity: Additional bromine atoms (e.g., 3-bromo-PP vs. 2-bromo-PP) enhance antibacterial potency but increase cytotoxicity. For example, 3-bromo-PP kills MRSA persister cells and biofilm-incorporated P. aeruginosa at 10 µg/mL, whereas 2-bromo-PP requires higher concentrations . Anti-HBV activity inversely correlates with bromination: 3,5-dibromo-2-(2,4-dibromophenoxy)phenol (IC50: 2.3 µM) is more potent than its tribrominated analog (IC50: 4.9 µM) .

Resistance Mechanisms: Downregulation of bacterial phosphotransferase components (e.g., scrA, mtlA) reduces uptake of brominated phenoxyphenols, as seen in MRSA exposed to 3-bromo-PP .

Cytotoxicity :

- Compounds with para-bromination (e.g., 2’-OH-BDE68) exhibit lower cytotoxicity (CC50: >10 µM) compared to ortho-brominated analogs .

Structure-Activity Relationship (SAR) Trends

- Antimicrobial Activity: Bromination at positions 3 and 4 on the A-ring (3-bromo-PP) enhances membrane penetration and bactericidal effects against gram-negative pathogens like P. aeruginosa . Debromination studies show that removing bromines from the B-ring reduces activity, highlighting the critical role of 2,4-dibromophenoxy groups .

Antiviral Activity :

Computational and Experimental Data

- 13C NMR Shifts: The A-ring in 3,4,5,6-tetrabromo-2-(2',4'-dibromophenoxy)phenol shows diagnostic 13C NMR peaks at δ 110–125 ppm, distinguishing it from isomers with fewer bromines .

- Therapeutic Index: 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol has a selectivity index (SI) of 18.2 against HBV, superior to 3,4,5-tribrominated analogs (SI: 12.8) due to lower cytotoxicity .

生物活性

Overview

2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol is a brominated derivative of phenol known for its significant biological activities, particularly in the fields of antibacterial and anticancer research. This compound exhibits a unique bromination pattern that enhances its biological efficacy.

- Molecular Formula : C₁₂H₅Br₅O₂

- Average Mass : 580.69 g/mol

- CAS Number : 297742-10-0

The biological activity of this compound is attributed to its interaction with cellular components:

- Antibacterial Activity : It disrupts bacterial cell membranes and inhibits essential enzymes crucial for bacterial survival.

- Anticancer Activity : It induces apoptosis in various cancer cell lines by activating caspases and inhibiting mitochondrial functions.

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Exhibits effective inhibition with minimum inhibitory concentration (MIC) values ranging from 0.5 to 6.3 µM.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 1.0 |

| Klebsiella pneumoniae | 6.3 |

Anticancer Properties

The compound has shown potential as an anticancer agent through various studies:

- Induces apoptosis in cancer cell lines such as Jurkat J16 and HL-60.

- Exhibits cytotoxic effects on primary malignant cells from patients with acute myeloid leukemia (AML).

| Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|

| Jurkat J16 | 12.0 | Significant apoptosis induction |

| HL-60 | 15.0 | Cytotoxicity observed |

| Primary AML Cells | Varies | Effective against patient-derived cells |

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study evaluated the antibacterial properties of various tribrominated compounds, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent . -

Cytotoxicity in Cancer Cells :

In a detailed investigation using the MTT assay, this compound was tested against several cancer cell lines. The findings revealed significant cytotoxic effects at low concentrations, indicating its potential as a therapeutic agent in oncology . -

Mechanistic Insights :

Research has shown that the compound affects mitochondrial function by inhibiting complex II and III of the electron transport chain in cancer cells, leading to reduced ATP production and increased reactive oxygen species (ROS), which ultimately triggers apoptosis .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol, and how can purity be validated?

- Synthesis : Electrophilic bromination of phenol derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions is common. For example, compound 4 (a structural analog) was synthesized via demethoxylation of a precursor, followed by bromination .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. In one study, purity was confirmed by observing distinct aromatic proton signals (e.g., δ 7.56 for a singlet) and meta-coupled protons (δ 6.83 and 7.39, J = 2.2 Hz) .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- NMR : H and C NMR can resolve bromine-induced deshielding effects. For example, singlet peaks in the aromatic region indicate symmetric substitution patterns, while coupling constants (e.g., J = 2.2 Hz) confirm meta-proton interactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can confirm the molecular formula (e.g., CHBrO) and isotopic patterns due to bromine’s natural abundance .

Q. What in vitro models are suitable for preliminary assessment of its antimicrobial activity?

- Planktonic Cell Assays : Use minimum inhibitory concentration (MIC) tests against gram-positive (e.g., MRSA) and gram-negative (e.g., Pseudomonas aeruginosa) pathogens. Similar brominated phenoxyphenols showed MIC values in the range of 1–10 µg/mL .

- Cytotoxicity Screening : Employ human cell lines (e.g., HEK293) to assess selectivity indices (IC > 50 µg/mL is desirable) .

Advanced Research Questions

Q. How does this compound target bacterial persisters and biofilms without disrupting biofilm integrity?

- Mechanistic Insight : The compound likely disrupts membrane potential or inhibits efflux pumps, as seen in related brominated phenoxyphenols. Resistance studies in MRSA suggest downregulation of phosphotransferase components (e.g., scrA, mtlA), reducing compound uptake .

- Biofilm Assays : Use confocal microscopy with live/dead staining (e.g., SYTO9/propidium iodide) to quantify viability in biofilms. Note that biofilm architecture remains intact despite cell death, as observed in P. aeruginosa models .

Q. What strategies can overcome bacterial resistance to brominated phenoxyphenols?

- Combination Therapy : Pair with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to enhance intracellular accumulation.

- Proteome Analysis : Identify compensatory pathways in resistant mutants via LC-MS/MS. For example, MRSA resistant strains showed altered carbohydrate metabolism proteins .

Q. How does substitution pattern (e.g., bromine position) influence bioactivity?

- Structure-Activity Relationship (SAR) : Compare analogs like 2,3,5-tribromo-6-(3',5'-dibromophenoxy)phenol and 3,5-dibromo-2-(2,4-dibromophenoxy)phenol . Meta-bromination on the phenoxy ring enhances hydrophobic interactions with bacterial membranes, while para-substitutions may reduce steric hindrance .

Q. What analytical methods quantify this compound in complex matrices (e.g., environmental samples)?

- LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Optimize fragmentation for bromine adducts (e.g., m/z 501.79 for [M-H]) .

- Environmental Stability Testing : Assess photodegradation under UV light and hydrolysis at varying pH levels to model ecological persistence.

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to avoid over-bromination.

- Biofilm Studies : Use microtiter plate assays with crystal violet staining to quantify biomass, complemented by ATP-based viability assays .

- Data Contradictions : If bioactivity varies between studies, verify bromine substitution patterns via X-ray crystallography (e.g., C–Br bond angles in ) or computational modeling (e.g., DFT for electron distribution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。